3,3'-Difluorobenzaldazine
Overview
Description
1,2-Difluorobenzene, also known as DFB, is an aromatic compound with the chemical formula C₆H₄F₂. This colorless, flammable liquid is primarily used as a solvent in electrochemical studies of transition metal complexes. It possesses an exceptionally high dielectric constant, making it suitable for cationic and highly electrophilic organometallic complexes .
Preparation Methods
1,2-Difluorobenzene can be synthesized through the Balz-Schiemann reaction, which involves the conversion of diazonium tetrafluoroborate salts to their fluorides. The synthesis starts with 2-fluoroaniline: [ \text{C}_6\text{H}_4\text{F}(\text{NH}_2) + \text{HNO}_2 + \text{HBF}_4 \rightarrow [\text{C}_6\text{H}_4\text{F}(\text{N}_2)]\text{BF}_4 + 2 \text{H}_2\text{O} ] [ [\text{C}_6\text{H}_4\text{F}(\text{N}_2)]\text{BF}_4 \rightarrow \text{C}_6\text{H}_4\text{F}_2 + \text{N}_2 + \text{BF}_3 ] The industrial production of 1,2-difluorobenzene involves a continuous kilogram-scale process, ensuring efficient and large-scale synthesis .
Chemical Reactions Analysis
1,2-Difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can be acylated to form 3’,4’-difluoropropiophenone.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can participate in reactions typical for aromatic compounds.
Common Reagents and Conditions: Reagents such as acyl chlorides and catalysts like aluminum chloride are used in substitution reactions.
Scientific Research Applications
1,2-Difluorobenzene is used in various scientific research applications:
Chemistry: It serves as a solvent for electrochemical analysis of transition metal complexes due to its high dielectric constant and weakly coordinating nature.
Biology and Medicine: It has anesthetic properties and can be used in studies related to anesthesia.
Mechanism of Action
The mechanism by which 1,2-difluorobenzene exerts its effects is primarily related to its role as a solvent. Its high dielectric constant allows it to stabilize cationic and electrophilic species, facilitating various chemical reactions. In biological systems, its anesthetic properties are likely due to its interaction with neural membranes, altering their function .
Comparison with Similar Compounds
1,2-Difluorobenzene can be compared with other difluorobenzenes, such as 1,3-difluorobenzene and 1,4-difluorobenzene. These compounds share similar chemical properties but differ in the position of the fluorine atoms on the benzene ring. The unique positioning of the fluorine atoms in 1,2-difluorobenzene gives it distinct reactivity and solvent properties .
Similar Compounds
- 1,3-Difluorobenzene
- 1,4-Difluorobenzene
- 1,2-Dichlorobenzene (related compound with chlorine instead of fluorine)
1,2-Difluorobenzene’s high dielectric constant and weakly coordinating nature make it unique among these similar compounds .
Properties
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9+,18-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCVDNIIFNDJK-BEQMOXJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/N=C/C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017667 | |
Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15332-10-2 | |
Record name | 3-Fluoro-benzaldehyde [(3-Fluorophenyl)methylene]hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Difluorobenzaldazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: DFB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , , , , ]. Instead of binding to the same site as glutamate (the orthosteric site), DFB binds to a distinct allosteric site on the receptor [, ]. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling [, , ].
A: Different mGluR5 PAMs, including DFB, can have distinct mechanisms of action. For example, while DFB and CDPPB primarily enhance the apparent affinity of glutamate for mGluR5, another PAM, S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX47273), predominantly affects the efficacy of glutamate []. Furthermore, DFB and CPPHA, another PAM, exhibit differential effects on mGluR5-mediated ERK1/2 phosphorylation in rat cortical astrocytes, highlighting that different PAMs can selectively modulate specific signaling pathways downstream of mGluR5 [].
A: No, DFB alone does not activate mGluR5. It only enhances the receptor's response when glutamate is present [, , , ]. This property makes DFB a potentially valuable tool for therapeutic interventions, as it allows for fine-tuning of glutamate signaling without causing constitutive activation of mGluR5.
A: DFB displays high selectivity for mGluR5. It has minimal effects on other mGluR subtypes, except for weak inhibitory effects on mGluR4 and mGluR8 at higher concentrations []. This selectivity is crucial for targeted therapeutic interventions aimed at modulating mGluR5-mediated signaling without interfering with the functions of other mGluR subtypes.
ANone: Given mGluR5's involvement in various neurological processes, modulating its activity holds therapeutic promise. DFB, as an mGluR5 PAM, has shown potential in preclinical models:
- Traumatic Brain Injury: DFB attenuates microglial activation, suggesting a potential role in mitigating neuroinflammation after brain injury [].
- Age-related Sleep Impairment: DFB improves sleep quality in aged Drosophila, highlighting its potential for addressing age-related sleep disturbances [].
ANone: Despite its promising preclinical profile, DFB's therapeutic potential needs further investigation. Some limitations include:
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